molecular formula C26H26ClN3O4 B8570028 N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 388121-75-3

N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B8570028
CAS No.: 388121-75-3
M. Wt: 480.0 g/mol
InChI Key: IURWLZDQYCTDEM-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a useful research compound. Its molecular formula is C26H26ClN3O4 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

388121-75-3

Molecular Formula

C26H26ClN3O4

Molecular Weight

480.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-hydroxyethyl)-6-(morpholin-4-ylmethyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene-10-carboxamide

InChI

InChI=1S/C26H26ClN3O4/c27-20-3-1-17(2-4-20)14-28-26(33)23-16-30-21(5-8-31)13-19-11-18(12-22(24(19)30)25(23)32)15-29-6-9-34-10-7-29/h1-4,11-13,16,31H,5-10,14-15H2,(H,28,33)

InChI Key

IURWLZDQYCTDEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C4C(=C2)C(=O)C(=CN4C(=C3)CCO)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-(4-chlorobenzyl)-4-hydroxy-8-iodo-6-(4-morpholinylmethyl)-3-quinolinecarboxamide (581.4 mg) and PdCl2(PPh3)2 (37.9 mg) in Et3N (20 mL) is added CuI (10.3 mg) and 3-butyn-1-ol (0.082 mL). The reaction is stirred at room temperature for 2 days under N2. After 2 days the solvent evaporates. The resulting solid is dissolved in CH2Cl2 and partitioned against H2O. The aqueous layer is extracted with CH2Cl2 (2×). The combined organic layers are washed with brine (1×), dried over Na2SO4, filtered, and condensed. The crude solid is adsorbed onto silica and chromatographed (Biotage flash 40S, gradient from CH2Cl2 to 3% MeOH in CH2Cl2). Product-containing fractions are combined and concentrated to yield a creme solid. The solid is recrystallized from hot acetonitrile to afford 290 mg (56%) of N-(4-chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide as an off-white solid, m.p. 169-172° C.
Name
N-(4-chlorobenzyl)-4-hydroxy-8-iodo-6-(4-morpholinylmethyl)-3-quinolinecarboxamide
Quantity
581.4 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
37.9 mg
Type
catalyst
Reaction Step One
Quantity
0.082 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
10.3 mg
Type
catalyst
Reaction Step Two

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